molecular formula C₃₇H₆₁D₆NO₁₃ B1146604 Erythromycin-d6 CAS No. 959119-25-6

Erythromycin-d6

Número de catálogo B1146604
Número CAS: 959119-25-6
Peso molecular: 739.96
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Erythromycin is a macrolide antibiotic used to prevent and treat infections in many different parts of the body, including respiratory tract infections, skin infections, diphtheria, intestinal amebiasis, acute pelvic inflammatory disease, Legionnaire’s disease, pertussis, and syphilis . Erythromycin-d6 is a metabolite of erythromycin that is used to measure the activity of cytochrome P450 enzymes . It is prepared by oxidizing erythromycin with acetaminophen in an on-line system, which then reacts with the substrate caffeine .


Synthesis Analysis

The synthesis of Erythromycin-d6 involves the oxidation of erythromycin with acetaminophen . A study on the forced degradation of erythromycin by HPLC and single quadrupole mass spectrometry provides insights into the synthesis-related impurities of erythromycin .


Molecular Structure Analysis

Erythromycin-d6 has a molecular formula of C37H61D6NO13 and a molecular weight of 739.96 . The structure of erythromycin is also available as a 2D Mol file .


Chemical Reactions Analysis

A study on the compatibility of erythromycin with various excipients using thermal analysis and dynamic thermal infrared spectroscopy provides insights into the chemical reactions involving erythromycin .


Physical And Chemical Properties Analysis

Erythromycin-d6 has a molecular weight of 739.96 . A study on the gelation mechanism of erythromycin ethylsuccinate (EES) during crystallization provides insights into the physical properties of erythromycin .

Aplicaciones Científicas De Investigación

Gelation Mechanism of Erythromycin Ethylsuccinate During Crystallization

  • Methods of Application: The fibers inside the gel-like phase were confirmed to be new types of EES solvates using powder X-ray diffraction, thermogravimetric analysis/differential scanning calorimetry, and gas chromatography .
  • Results: The gelation and crystallization regions in EES-1-propanol solid–liquid phase diagram were determined. Analyses of solvent parameters showed that moderate solvent polarity may promote EES gelation .

Application of Spray-Dried Erythromycin Fermentation Residue as a Soil Amendment

  • Summary of Application: Erythromycin fermentation residue (EFR) after spray drying could be reused as a soil amendment. However, the effects of spray-dried EFR on antibiotic resistance genes (ARGs), nitrogen cycling, and microbial community structure in soil are rarely reported .
  • Methods of Application: A pot experiment was conducted by adding spray-dried EFR to soil .
  • Results: For the application of 1.0% spray-dried EFR, the residual erythromycin (ERY) could be rapidly removed with the half-life of 22.2 d; the total relative abundance of ARGs increased at first, but decreased to the initial level of the control group in the end .

Design and Production of Erythromycin-Loaded Chitosan Nanodroplets

  • Summary of Application: Erythromycin-loaded chitosan nanodroplets (Ery-NDs), both oxygen-free and oxygen-loaded, were designed and produced to facilitate the foreign pathogen fight by increasing the antimicrobial effectiveness and reducing their adverse effects .
  • Methods of Application: All ND formulations were characterized for physico-chemical parameters, drug release kinetics, and tested for biocompatibility with human keratinocytes and for their antibacterial properties or interactions with S. pyogenes .
  • Results: All tested NDs possessed spherical shape, small average diameter, and positive Z potential. A prolonged Ery release kinetic from Ery-NDs was demonstrated, as well as a favorable biocompatibility on human keratinocytes .

Erythromycin Resistance Gene Diversity

  • Summary of Application: The diversity of erythromycin resistance genes (erm) in manure was evaluated to determine the most effective primer gene targets for detecting erythromycin resistance originating from manure sources .
  • Methods of Application: All known erm genes were analyzed and the ability of previously published erm primers to detect the diversity was assessed .
  • Results: All known erm resistance genes group into 66 clusters, and 25 of these clusters (40%) can be targeted with primers found in the literature. These primers can target 74%–85% of the erm gene diversity in the manures analyzed .

Advanced Drug Delivery Systems for Erythromycin

  • Summary of Application: A variety of Erythromycin formulations, including nanoparticles, have been developed to overcome challenges such as low solubility in water, instability under acidic conditions, limited efficacy, and bioavailability .
  • Methods of Application: Various chemical compositions, sizes, and morphologies were used to encapsulate Erythromycin in formulations. Their preparation/synthesis, physico-chemical properties, and performances were carefully analyzed .
  • Results: The review highlighted the significance of managing antibiotic resistance and overcoming treatment failure. It also emphasized the need for further research on quantification of Erythromycin .

Overcoming Antibiotic Resistance

  • Summary of Application: Certain drugs like doxorubicin, neomycin, and omeprazole significantly reduced erythromycin resistance. Quinine, ketoprofen, and fosfomycin combated and reversed erythromycin/clindamycin-induced resistance .
  • Methods of Application: The study involved the use of these drugs in combination with erythromycin/clindamycin to observe their effects on antibiotic resistance .
  • Results: The study highlighted the significance of managing antibiotic resistance and overcoming clindamycin treatment failure .

Propiedades

Número CAS

959119-25-6

Nombre del producto

Erythromycin-d6

Fórmula molecular

C₃₇H₆₁D₆NO₁₃

Peso molecular

739.96

Sinónimos

E-Base-d6;  E-Mycin-d6;  Erytromycin A-d6;  Aknemycin-d6;  Aknin-d6;  Eemgel-d6;  Ery-Derm-d6;  Erymax-d6;  Ery-Tab-d6;  N,N-didemethyl-N,N-di(methyl-d3)erythromycin; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.